3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-(2H-1,3-benzodioxol-5-yl)urea
Description
3-[(1Z)-2-Amino-1,2-dicyanoeth-1-en-1-yl]-1-(2H-1,3-benzodioxol-5-yl)urea (CAS: 1309875-09-9) is a heterocyclic urea derivative containing a benzodioxolyl group and a conjugated enaminonitrile moiety. Its structure features a 1,3-benzodioxole ring linked via a urea bridge to a (1Z)-2-amino-1,2-dicyanoethylene substituent.
Properties
IUPAC Name |
1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-(1,3-benzodioxol-5-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O3/c13-4-8(15)9(5-14)17-12(18)16-7-1-2-10-11(3-7)20-6-19-10/h1-3H,6,15H2,(H2,16,17,18)/b9-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCGDVNOKYRKDV-HJWRWDBZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC(=C(C#N)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)N/C(=C(/C#N)\N)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-(2H-1,3-benzodioxol-5-yl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxolyl intermediate, followed by the introduction of the dicyanoethenyl moiety and the amino group. The final step involves the formation of the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-(2H-1,3-benzodioxol-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its reactivity and properties.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the dicyanoethenyl moiety to form different derivatives.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various substituents to the benzodioxolyl ring or the amino group.
Scientific Research Applications
3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-(2H-1,3-benzodioxol-5-yl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductive polymers or organic semiconductors.
Mechanism of Action
The mechanism of action of 3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-(2H-1,3-benzodioxol-5-yl)urea involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity. The dicyanoethenyl moiety and the benzodioxolyl ring are likely involved in these interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally related ureas, heterocycles, and benzodioxol-containing derivatives.
Structural Analogues in Urea-Based Heterocycles
The following compounds share urea or thiourea linkages with heterocyclic systems:
Key Observations :
- The target compound’s enaminonitrile group distinguishes it from pyrazole-thiophene or pyran hybrids, which exhibit broader antifungal/antimicrobial activity .
- Its discontinued status suggests inferior bioactivity or stability compared to analogues like 2,4-diaminothiophene derivatives, which retain commercial availability .
Benzodioxol-Containing Derivatives
Compounds with the 1,3-benzodioxole moiety exhibit diverse bioactivities, but structural differences dictate functionality:
Key Observations :
- The target compound’s urea group contrasts with the ketone in efilona or the chalcone’s α,β-unsaturated system.
- The chalcone derivative forms an S(5) hydrogen-bonded ring between its hydroxyl and carbonyl groups, a motif absent in the target compound’s structure .
Biological Activity
3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-(2H-1,3-benzodioxol-5-yl)urea is a complex organic compound that has garnered interest in various fields of biological research due to its unique structural characteristics and potential therapeutic applications. This article will explore its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 242.24 g/mol. The compound features multiple functional groups, including amino and dicyano groups, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H10N4O2 |
| Molecular Weight | 242.24 g/mol |
| Functional Groups | Amino, Dicyano |
Biological Activity
Mechanism of Action
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dicyano group may play a key role in enzyme inhibition and receptor interactions.
Inhibition Studies
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant inhibitory effects on enzymes such as α-glucosidase and α-amylase. These enzymes are critical in carbohydrate metabolism and are often targeted in the treatment of diabetes.
Case Studies
Case Study 1: Enzyme Inhibition
In a study assessing the enzyme inhibitory properties of related compounds, it was found that derivatives of dicyano compounds showed moderate to strong inhibition against α-glucosidase. This suggests that this compound may also possess similar inhibitory properties. The study used in vitro assays to measure enzyme activity and confirmed the results through molecular docking simulations.
Case Study 2: Antioxidant Activity
Another research effort focused on the antioxidant properties of related dicyano compounds. The findings indicated that these compounds exhibited significant free radical scavenging activity. This property is crucial for potential therapeutic applications in oxidative stress-related diseases.
Research Findings
Several studies have highlighted the potential therapeutic applications of this compound:
- Antidiabetic Properties : The compound's ability to inhibit carbohydrate-hydrolyzing enzymes suggests its use as a therapeutic agent for managing blood glucose levels in diabetic patients.
- Antioxidant Effects : Its antioxidant activity could be beneficial in preventing cellular damage caused by oxidative stress.
- Cancer Research : Preliminary studies indicate that structural analogs may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
